molecular formula C16H14BrNO3 B2395424 N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide CAS No. 2034558-44-4

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide

Cat. No.: B2395424
CAS No.: 2034558-44-4
M. Wt: 348.196
InChI Key: BZNRXHUKJYVKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide is a complex organic compound that features both benzofuran and furan rings. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings, while furan is a simple aromatic ring. The presence of these rings in the structure of this compound makes it a compound of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of catalysts such as AlCl3 for cyclization reactions and subsequent bromination steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its anti-tumor, antibacterial, and antiviral properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism by which N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzofuran and furan rings allow the compound to fit into the active sites of enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide can be compared with other benzofuran and furan derivatives:

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-5-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c17-15-8-7-14(21-15)16(19)18-9-3-5-12-10-11-4-1-2-6-13(11)20-12/h1-2,4,6-8,10H,3,5,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNRXHUKJYVKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.